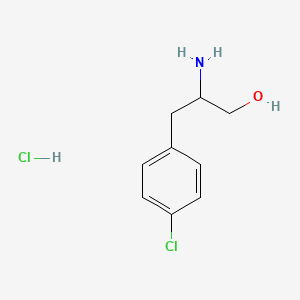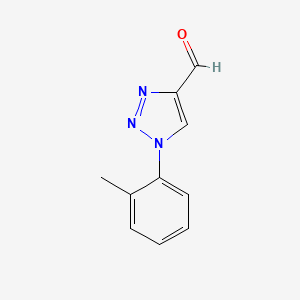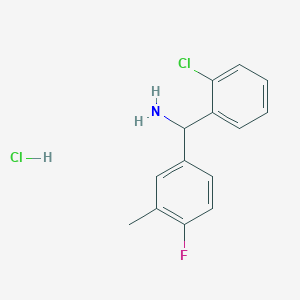
(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride
説明
“(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354954-28-1 . It has a molecular weight of 286.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H13ClFN.ClH/c1-9-8-10 (6-7-13 (9)16)14 (17)11-4-2-3-5-12 (11)15;/h2-8,14H,17H2,1H3;1H . This indicates that the compound consists of a chlorophenyl group, a fluoro-methylphenyl group, and a methanamine group, along with a hydrochloride group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.18 . It is a powder at room temperature .科学的研究の応用
1. Enantiomer Separation Studies
The application of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride in enantiomer separation has been demonstrated. In a study, the separation of its enantiomers was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention and enantioselectivity were governed by weak hydrogen bonds and other interactions, such as inclusion in the amylose carbamate chains (Bereznitski et al., 2002).
2. Synthesis of Novel Compounds
This compound has been involved in the synthesis of novel chemical compounds. For instance, it was used in the preparation of cyclopropenone oxime hydrochlorides, which further reacted with isocyanates to form various products (Yoshida et al., 1988).
3. Antidepressant Synthesis
The compound plays a role in the synthesis of antidepressants. An improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, has been reported using a related compound as an intermediate (Vukics et al., 2002).
4. Alzheimer's Disease Treatment Research
In the context of Alzheimer's disease treatment, derivatives of this compound have been synthesized and evaluated for their inhibitory properties against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).
5. Radiopharmaceutical Development
The compound has been used in the synthesis of novel ligands for NMDA receptor antagonists, such as 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, highlighting its potential in radiopharmaceutical research (Moe et al., 1998).
6. Crystallography and Structural Analysis
Studies in crystallography have used derivatives of this compound to explore isomorphism in chemical structures, providing insights into molecular interactions and crystal formation (Skrzypiec et al., 2012).
7. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used for the analysis of other compounds, demonstrating its utility in separation and identification techniques (El-Sherbiny et al., 2005).
8. Antimycobacterial Activity Research
Research into antimycobacterial activities has involved derivatives of this compound, indicating its potential in developing new treatments for bacterial infections (Ali & Yar, 2007).
9. Psychopharmacology
The compound has been studied in the context of psychopharmacology, particularly in examining serotonin receptor interactions and related behaviors in animal models (Vickers et al., 2001).
10. Environmental Chemistry
Its derivatives have been used in environmental chemistry studies, particularly in the analysis of soil samples for phenolic compounds, demonstrating its utility in environmental monitoring (Alonso et al., 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15;/h2-8,14H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTIEGVJWFMQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2Cl)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



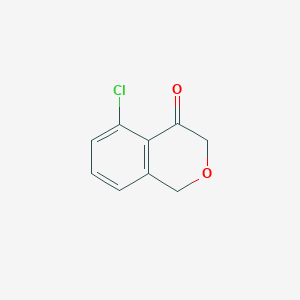
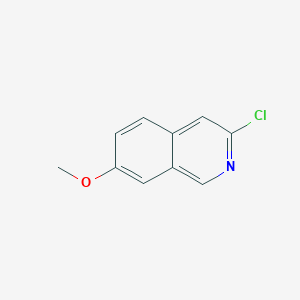
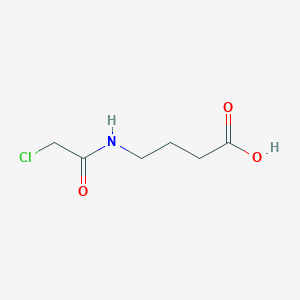
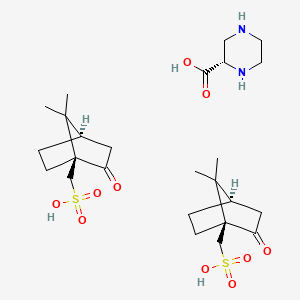

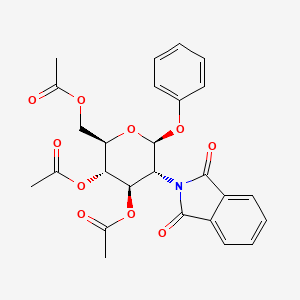




![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
